molecular formula C7H4BrCl3 B2388634 2-(bromomethyl)-1,3,5-trichlorobenzene CAS No. 217479-61-3

2-(bromomethyl)-1,3,5-trichlorobenzene

Cat. No.: B2388634
CAS No.: 217479-61-3
M. Wt: 274.36
InChI Key: HOXSDYSZXAATIK-UHFFFAOYSA-N
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Description

2-(bromomethyl)-1,3,5-trichlorobenzene is an organic compound that belongs to the family of substituted benzenes. This compound features a benzene ring substituted with three chlorine atoms and a bromomethyl group. Its unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1,3,5-trichlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3,5-trichloromethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated systems are used to enhance efficiency and safety during production .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1,3,5-trichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenes, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1,3,5-trichlorobenzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The chlorine atoms on the benzene ring influence the reactivity and orientation of these reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(bromomethyl)-1,3,5-trichlorobenzene is unique due to the presence of both bromomethyl and trichloro substituents, which impart distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(bromomethyl)-1,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXSDYSZXAATIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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